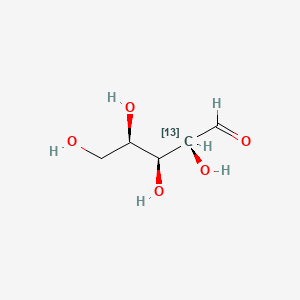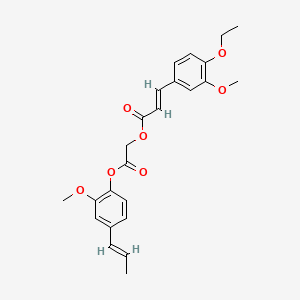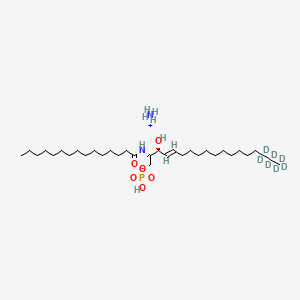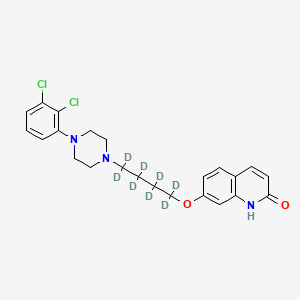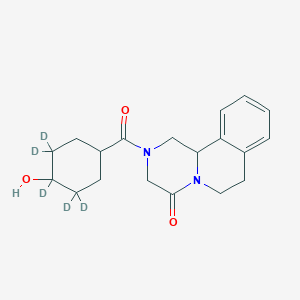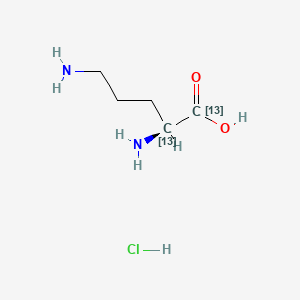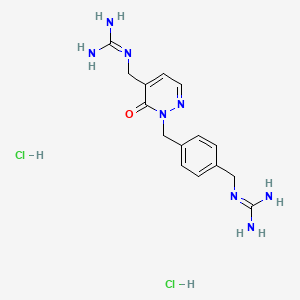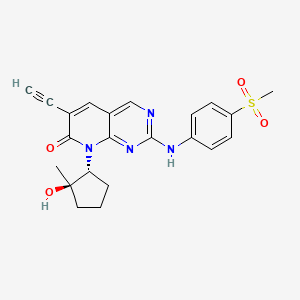
Cdk2/4/6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2/4/6-IN-1 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cdk2/4/6-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of click chemistry, where an alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The synthesis typically involves multiple steps, including the preparation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk2/4/6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Applications De Recherche Scientifique
Cdk2/4/6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and click chemistry reactions.
Biology: Employed in studies of cell cycle regulation and cancer biology.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer.
Mécanisme D'action
Cdk2/4/6-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 2, 4, and 6. These kinases play a critical role in regulating the cell cycle by phosphorylating the retinoblastoma protein, which controls the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in combination therapies for cancer treatment.
Uniqueness
Cdk2/4/6-IN-1 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6, making it a versatile and potent compound for cancer therapy. Its broad-spectrum activity against multiple kinases sets it apart from other inhibitors that target only one or two kinases .
Propriétés
Formule moléculaire |
C22H22N4O4S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
6-ethynyl-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-(4-methylsulfonylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1 |
Clé InChI |
XTZONGZKZYDCAY-XMSQKQJNSA-N |
SMILES isomérique |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
SMILES canonique |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


